molecular formula C16H13Br2NO3 B3038189 2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide CAS No. 792947-75-2

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No. B3038189
M. Wt: 427.09 g/mol
InChI Key: WJYYUQBTZMBWFC-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide (DBFMA) is an organic compound used in many scientific research applications. It is a derivative of phenoxyacetamide and has a wide range of biochemical and physiological effects. This compound has been studied extensively and has been found to have many advantages and limitations in laboratory experiments.

Scientific Research Applications

1. Intermediate in Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, a compound related to the chemical , is used as an intermediate in the complete natural synthesis of antimalarial drugs. This synthesis involves chemoselective monoacetylation of 2-aminophenol, with vinyl acetate identified as the best acyl donor for this reaction (Magadum & Yadav, 2018).

2. Synthesis of Novel Organic Compounds

The synthesis of new bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety has been demonstrated. This involves interactions with diverse reagents and one-pot pseudo three-component reactions (Arafat et al., 2022).

3. Crystal Structure and Optical Properties of Derivatives

Research on orcinolic derivatives, specifically 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and related compounds, has revealed insights into their crystal structures, DFT calculations, and optical properties, especially their behavior as OH- indicators (Wannalerse et al., 2022).

4. Synthesis of New Chemical Entities with Therapeutic Potential

A study explored the development of new 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing potential as anticancer, anti-inflammatory, and analgesic agents. Among these, a particular compound exhibited significant activities in these areas (Rani et al., 2014).

5. Synthesis and Characterization of Novel Compounds

Studies have focused on synthesizing and characterizing novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, using primary compounds like 3-fluoro-4-cyanophenol (Man-li, 2008).

6. Flavouring Substance Evaluation

An EFSA scientific opinion on the flavoring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide was provided, assessing its implications for human health. This compound was evaluated for use in specific food categories, with no safety concerns identified at estimated levels of dietary exposure (Younes et al., 2018).

properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO3/c1-10-3-2-4-12(5-10)19-15(21)9-22-16-13(17)6-11(8-20)7-14(16)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYYUQBTZMBWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189319
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide

CAS RN

792947-75-2
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792947-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dibromo-4-formylphenoxy)-N-(3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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